Deoxynojirimycin-d2, 15N Hydrochloride Deoxynojirimycin-d2, 15N Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC0202096
InChI:
SMILES:
Molecular Formula: C₆H₁₂D₂Cl¹⁵NO₄
Molecular Weight: 202.64

Deoxynojirimycin-d2, 15N Hydrochloride

CAS No.:

Cat. No.: VC0202096

Molecular Formula: C₆H₁₂D₂Cl¹⁵NO₄

Molecular Weight: 202.64

* For research use only. Not for human or veterinary use.

Deoxynojirimycin-d2, 15N Hydrochloride -

Specification

Molecular Formula C₆H₁₂D₂Cl¹⁵NO₄
Molecular Weight 202.64

Introduction

Chemical Properties and Structure

Deoxynojirimycin-d2, 15N Hydrochloride is characterized by its unique molecular composition that includes stable isotope labeling. The compound has a molecular formula of C6D2H1115NO4·HCl and a molecular weight of 202.638 g/mol . The presence of deuterium and nitrogen-15 isotopes distinguishes this compound from standard 1-deoxynojirimycin while preserving its core structural features.

Structural Characteristics

The compound maintains the polyhydroxylated piperidine alkaloid structure characteristic of 1-deoxynojirimycin, with the critical modification being the incorporation of two deuterium atoms and one nitrogen-15 atom. The exact SMILES notation for this compound is Cl.[2H]C([2H])(O)[C@H]1[15NH]CC@HC@@H[C@@H]1O, reflecting its precise stereochemistry . The IUPAC name is (2R,3R,4R,5S)-2-dideuterio(hydroxy)methylazinane-3,4,5-triol;hydrochloride .

Physical Properties

Deoxynojirimycin-d2, 15N Hydrochloride is typically available as a neat compound, meaning it is provided in pure form without diluents or solvents . The compound has an exact mass of 202.071, which is critical for its identification in mass spectrometry applications . Like other hydrochloride salts, it exhibits improved stability and solubility compared to its free base form.

Relationship to 1-Deoxynojirimycin

To understand the significance of Deoxynojirimycin-d2, 15N Hydrochloride, it's important to examine the properties and activities of its non-isotopically labeled parent compound.

Origin and Sources

The parent compound, 1-deoxynojirimycin (DNJ), is naturally found in mulberry leaves and is also known as duvoglustat or moranolin . While DNJ can be extracted from natural sources, the isotopically labeled variant must be synthesized through specific chemical processes that incorporate the stable isotopes.

Biosynthetic Pathway

Standard 1-deoxynojirimycin is biosynthesized from D-glucose in various plants such as Commelina communis and in bacterial species including Streptomyces and Bacillus . In Bacillus subtilis, the biosynthesis involves a TYB gene cluster comprising gabT1 (aminotransferase), yktc1 (phosphatase), and gutB1 (oxidoreductase) . The process includes glycolysis of D-glucose to produce fructose-6-phosphate, followed by transamination, dephosphorylation, and cyclization steps, ultimately yielding 1-DNJ .

Functional Properties and Mechanisms

Deoxynojirimycin-d2, 15N Hydrochloride retains the fundamental biochemical activity of the parent compound while offering additional research capabilities through its isotopic labeling.

Enzyme Inhibition Mechanism

Like standard 1-deoxynojirimycin, the isotopically labeled variant functions primarily as an alpha-glucosidase inhibitor. The inhibitory mechanism involves the compound binding to the active site pocket of glucosidase enzymes. This interaction has been extensively studied with the parent compound DNJ, which adopts a 4C₁ chair conformation when bound to enzymes .

Binding Interactions

Crystal structure studies of the parent compound (DNJ) with glucosidase II alpha have revealed that all hydroxyl groups and the amide group participate in binding through hydrogen bonds with specific amino acid residues including Asp443, Asp556, Arg617, Asp633, and His691 . These interactions explain the high affinity of deoxynojirimycin compounds for glucosidase enzymes. The isotopically labeled variant is expected to maintain these same binding properties while allowing for specialized detection.

Research Applications

The isotopic labeling of Deoxynojirimycin-d2, 15N Hydrochloride makes it particularly valuable for specific research applications that benefit from stable isotope tracing.

Metabolic Studies

The incorporation of deuterium (²H) and nitrogen-15 (¹⁵N) allows researchers to track the compound's metabolic fate with high precision. This is particularly useful in:

  • Pharmacokinetic investigations to determine the compound's absorption, distribution, metabolism, and excretion

  • Metabolic pathway elucidation

  • Quantitative analyses in complex biological matrices

Structural and Binding Studies

The isotopic labeling facilitates detailed studies of:

  • Protein-ligand interactions through NMR spectroscopy

  • Mass spectrometry-based identification and quantification

  • Crystallographic analyses of enzyme-inhibitor complexes

Comparison with Standard DNJ Applications

While the parent compound DNJ has been studied for various therapeutic applications, including the development of sustained-release delivery systems for hypoglycemic effects , the isotopically labeled variant provides additional research capabilities without altering the fundamental biological activity. Studies have shown that standard DNJ extracts from mulberry leaves can protect against oxidative stress in animal models , suggesting similar potential for the isotopically labeled compound in research contexts.

Comparative Analysis with Related Compounds

To better understand the position of Deoxynojirimycin-d2, 15N Hydrochloride in the broader context of glucosidase inhibitors, it is valuable to compare it with structurally or functionally related compounds.

Structural Analogues

Table 1: Comparison of Deoxynojirimycin-d2, 15N Hydrochloride with Related Compounds

CompoundMolecular FormulaKey Structural FeaturesDistinctive Properties
Deoxynojirimycin-d2, 15N HydrochlorideC6D2H11¹⁵NO4·HClDeuterium and ¹⁵N isotopic labelsEnhanced detection in analytical methods
1-Deoxynojirimycin (DNJ)C6H13NO4Standard non-labeled structureNatural occurrence in mulberry leaves
NojirimycinC6H13NO5Additional hydroxyl group at C1Precursor in DNJ biosynthesis
1-DeoxygalactonojirimycinC6H13NO4Different stereochemistryTargets different glucosidases

Functional Comparison

Analytical Applications

The unique isotopic composition of Deoxynojirimycin-d2, 15N Hydrochloride makes it especially useful in analytical chemistry and biochemical research.

Mass Spectrometry

The incorporation of deuterium and nitrogen-15 creates a distinct mass spectral pattern that can be readily distinguished from the non-labeled compound. This property is valuable for:

  • Internal standardization in quantitative analysis

  • Metabolite tracking in complex biological samples

  • Structural elucidation studies

NMR Spectroscopy

The presence of ¹⁵N provides enhanced sensitivity in nitrogen NMR studies, while deuterium labeling allows for specific tracking of hydrogen positions. These properties facilitate:

  • Detailed structural analyses

  • Binding studies with target enzymes

  • Conformational investigations in solution

Current Research Status and Future Perspectives

Research on Deoxynojirimycin-d2, 15N Hydrochloride continues to evolve as new applications and methodologies are developed.

Current Research Focus

Current research with isotopically labeled deoxynojirimycin derivatives primarily centers on:

  • Elucidating precise mechanisms of enzyme inhibition

  • Developing improved analytical methods for detection and quantification

  • Understanding pharmacokinetic properties to inform therapeutic applications

Future Research Directions

Potential future applications for Deoxynojirimycin-d2, 15N Hydrochloride include:

  • Development of more sensitive assays for glucosidase activity

  • Exploration of structure-activity relationships through selective isotopic labeling

  • Investigation of metabolic fates in various biological systems

  • Support for drug development targeting glycoprocessing disorders

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